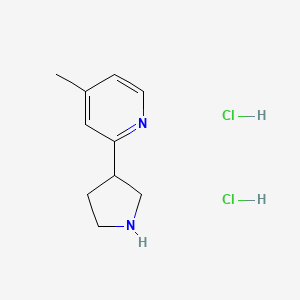

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-2-5-12-10(6-8)9-3-4-11-7-9;;/h2,5-6,9,11H,3-4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHPWTJSPXIPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of 4-methylpyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride may involve large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine-substituted pyridines .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is being investigated as a lead compound in the development of new pharmaceuticals. Its structural properties allow for extensive exploration of pharmacophore space, which is crucial for designing effective drugs targeting various diseases.

Neuroprotective Agent

Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors, indicates potential therapeutic benefits in cognitive disorders .

Modulation of Neurotransmitter Systems

The compound has shown promise in modulating synaptic transmission by interacting with neurotransmitter receptors. This interaction could be beneficial in developing treatments for conditions like schizophrenia and other psychiatric disorders .

Antiparasitic Activity

Research indicates that compounds structurally similar to 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride exhibit significant antiparasitic effects. For instance, studies have demonstrated inhibition of Plasmodium falciparum's Na+-ATPase activity, suggesting potential antimalarial activity.

Case Study 1: Neuroprotective Effects

In vivo studies using murine models have shown that administration of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride resulted in significant improvements in motor function and reduced neurodegeneration in models of Parkinson's disease. These results indicate its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Cancer Cell Proliferation

In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, inducing apoptosis through interaction with cellular signaling pathways involved in cell survival and death. This suggests its potential application in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotection | Improved motor function and reduced neurodegeneration |

| Antiparasitic Activity | Inhibition of Na+-ATPase activity in Plasmodium falciparum |

| Cancer Cell Proliferation | Induction of apoptosis in cancer cell lines |

| Modulation of Neurotransmitters | Interaction with acetylcholine and dopamine receptors |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Melting Points and Solubility

- The target compound’s dihydrochloride salt form suggests a high melting point (>250°C), consistent with ionic interactions in similar salts (e.g., pyridoxal hydrochloride, 287°C) .

- Comparatively, non-ionic pyridine derivatives (e.g., ethyl 4-formylpicolinate) exhibit lower melting points (95–250°C) due to weaker intermolecular forces .

Pharmacological Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound (electron-donating) may enhance metabolic stability compared to nitro- or chloro-substituted pyridines, which are more reactive and prone to degradation .

- Pyrrolidine Moieties: The pyrrolidin-3-yl group’s conformational flexibility may favor interactions with G protein-coupled receptors (GPCRs), similar to (R)-2-methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride, a known ligand for nicotinic acetylcholine receptors .

Biological Activity

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research has indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride | TBD | TBD |

The biological activity of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in microbial growth and survival. The presence of both the pyridine and pyrrolidine rings enhances its affinity for these targets, potentially leading to inhibition of critical biological pathways in pathogens .

Study on Antibacterial Activity

In a comparative study of various alkaloids, 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride was tested alongside other pyrrolidine derivatives. The results demonstrated that while some derivatives showed limited activity, the compound exhibited notable antibacterial effects against E. coli with an MIC value indicative of its potential as a therapeutic agent .

Study on Antifungal Activity

Another research effort focused on the antifungal properties of similar compounds. Results indicated that certain derivatives could inhibit the growth of fungal strains such as Candida albicans. The study highlighted the structure-activity relationship (SAR) among different substitutions on the piperidine ring, suggesting that modifications could enhance antifungal potency .

Pharmacological Applications

The compound's pharmacological potential extends beyond antimicrobial activity. It has been investigated for its role in neuropharmacology due to its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders .

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride with high purity?

Methodological Answer:

- Key Steps :

- Amine Protection : Use tert-butoxycarbonyl (Boc) or other protecting groups for the pyrrolidine nitrogen to prevent unwanted side reactions during alkylation or coupling steps .

- Pyridine Functionalization : Introduce the methyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl boronic acid derivatives .

- Deprotection and Salt Formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to generate the dihydrochloride salt .

- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity, confirmed by NMR (¹H/¹³C) and LC-MS .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Basic: How should solubility and stability be evaluated for in vitro assays?

Methodological Answer:

- Solubility Testing :

- Stility Assessment :

Advanced: How can contradictory pharmacological data between this compound and its analogs be resolved?

Methodological Answer:

- Comparative Binding Assays : Perform radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity differences at target receptors .

- Molecular Docking : Model interactions between the compound’s methyl-pyrrolidine moiety and receptor active sites (e.g., using AutoDock Vina) to explain selectivity variations .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., functional cAMP vs. calcium flux assays) to identify context-dependent effects .

Advanced: What parameters are critical for optimizing reaction yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency and minimize residual metal contamination .

- Solvent Optimization : Use dichloromethane or THF for intermediates, balancing reactivity and solubility .

- DOE Approach : Vary temperature (60–100°C), stoichiometry (1.2–2.0 eq. of methylating agent), and reaction time (12–24 hrs) to identify optimal conditions .

Advanced: How can stability under physiological conditions be improved for in vivo studies?

Methodological Answer:

- Formulation Strategies :

- Degradation Pathway Analysis : Use LC-MS/MS to identify hydrolytic or oxidative byproducts and modify functional groups (e.g., replace labile esters) .

Advanced: What computational tools are recommended for metabolite prediction?

Methodological Answer:

- In Silico Prediction :

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.